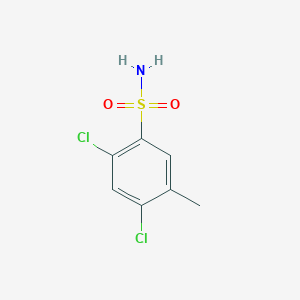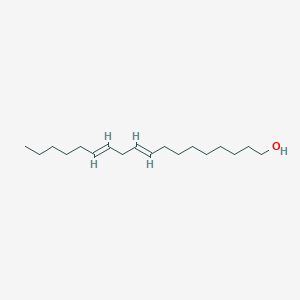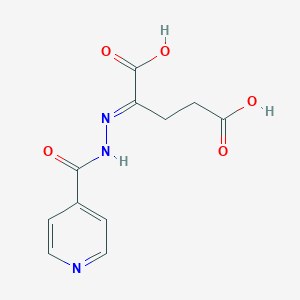
2-Methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5-dimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. MTS is a sulfonamide derivative that has a methoxy group on the 2-position and two methyl groups on the 4- and 5-positions of the benzene ring. The compound has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
2-Methoxy-4,5-dimethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can alter the function of the protein, allowing researchers to study the role of the cysteine residue in protein function. 2-Methoxy-4,5-dimethylbenzenesulfonamide has been found to be selective for cysteine residues, which makes it a useful tool for studying the function of these residues in proteins.
Biochemical and Physiological Effects:
2-Methoxy-4,5-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of some enzymes, such as protein tyrosine phosphatases, by modifying cysteine residues in the active site of the enzyme. 2-Methoxy-4,5-dimethylbenzenesulfonamide has also been found to modulate the activity of ion channels and receptors by modifying cysteine residues in these proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues. This allows researchers to study the role of these residues in protein function without affecting other residues in the protein. Another advantage is the ease of synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonamide, which allows researchers to obtain the compound in large quantities. One limitation of using 2-Methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity, which can affect the results of experiments if not properly controlled.
Future Directions
There are several future directions for research involving 2-Methoxy-4,5-dimethylbenzenesulfonamide. One area of research is the development of new chemical probes that can selectively modify other amino acid residues in proteins. Another area of research is the development of new methods for synthesizing 2-Methoxy-4,5-dimethylbenzenesulfonamide and related compounds. Finally, 2-Methoxy-4,5-dimethylbenzenesulfonamide and related compounds could be used to develop new drugs that target cysteine residues in diseases such as cancer and neurodegenerative disorders.
Synthesis Methods
2-Methoxy-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-methoxyaniline with chlorosulfonic acid and then reacting the resulting intermediate with dimethylamine. The final product is obtained by hydrolyzing the sulfonamide group with sodium hydroxide. The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of cysteine residues in proteins. The compound can selectively modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein function. 2-Methoxy-4,5-dimethylbenzenesulfonamide has also been used to study the role of cysteine residues in ion channels, enzymes, and receptors.
properties
Product Name |
2-Methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
MBCDWBHJYCWQJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
